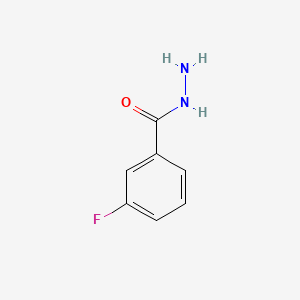

3-Fluorobenzhydrazide

Vue d'ensemble

Description

3-Fluorobenzhydrazide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522533. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Novel Compounds : 3-Fluorobenzhydrazide and its derivatives have been utilized in the synthesis of new compounds. For instance, 3-Fluorophenmetrazine (3-FPM), a derivative, was studied for its synthesis and characterization, highlighting the utility of such compounds in exploring treatment options in various areas, including drug dependence (McLaughlin et al., 2017).

Pharmaceutical Research

- Drug Development and Pharmacokinetics : this compound derivatives have been investigated in pharmaceutical research for potential medical applications. Studies include the development of methods for detecting such compounds in biological samples, essential for both forensic and clinical cases (Grumann et al., 2019).

Antiplasmodial Activity

- Anti-Malarial Research : Derivatives of this compound have shown promise in anti-malarial research. Compounds such as 3-Hydroxy-N'-arylidenepropanehydrazonamides, closely related to this compound, demonstrated potent in vitro antiplasmodial activity against various strains of Plasmodium falciparum (Leven et al., 2014).

Medicinal Chemistry

- Asymmetric Mannich Reaction : In medicinal chemistry, this compound derivatives were used in an organocatalyzed asymmetric Mannich reaction. This process is significant in the synthesis of pharmacophores with applications in medicinal chemistry, highlighting the versatility of this compound in synthetic organic chemistry (Li et al., 2019).

Antitumor Research

- Potential Anticancer Agents : Derivatives of this compound have been synthesized and evaluated as inhibitors of cholinesterases and aggregation of β-amyloid, showing potential as agents for the treatment of Alzheimer's disease. These findings suggest the utility of this compound in the development of novel therapeutic agents (Czarnecka et al., 2017).

Mécanisme D'action

- 3-Fluorobenzhydrazide is a hydrazide building block derived from benzoic acid . While specific primary targets haven’t been extensively studied for this compound, it likely interacts with various cellular components due to its reactivity.

- Hydrazide derivatives, including This compound , are bioactive. For instance, isoniazid (an antibiotic for tuberculosis) contains a hydrazide moiety and exhibits therapeutic effects .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

3-Fluorobenzhydrazide is a hydrazide building block, derived from benzoic acid . The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles

Cellular Effects

Hydrazide derivatives are known to be bioactive . For example, isoniazid, a hydrazide derivative, is an antibiotic for tuberculosis .

Molecular Mechanism

The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles .

Propriétés

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)